2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methanesulfonyl-1,3-benzothiazole
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Overview
Description
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methanesulfonyl-1,3-benzothiazole is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a benzothiazole ring, a piperazine moiety, and a cyclopropane group. These structural features contribute to its diverse chemical reactivity and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methanesulfonyl-1,3-benzothiazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Piperazine Moiety: The piperazine ring is introduced by reacting the benzothiazole intermediate with a piperazine derivative.
Cyclopropanation: The cyclopropane group is introduced through a cyclopropanation reaction, typically using a cyclopropanecarbonyl chloride reagent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methanesulfonyl-1,3-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine and benzothiazole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It has been investigated for its potential as a biochemical probe to study enzyme activity and protein interactions.
Medicine: The compound shows promise as a therapeutic agent, particularly in the treatment of cancer and neurological disorders. Its unique structure allows it to interact with specific molecular targets, making it a candidate for drug development.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methanesulfonyl-1,3-benzothiazole involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to the active site of enzymes, inhibiting their activity and affecting various biochemical pathways. In the context of cancer treatment, it may inhibit the growth of cancer cells by interfering with cell division and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
- 2-((4-(Cyclopropanecarbonyl)piperazin-1-yl)methyl)benzo[d]isothiazol-3(2H)-one
- N-(1-(4-(dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)-1-oxo-3-phenylpropan-2-yl derivatives
Uniqueness
Compared to similar compounds, 2-(4-cyclopropanecarbonylpiperazin-1-yl)-4-methanesulfonyl-1,3-benzothiazole stands out due to its unique combination of structural features, which confer distinct chemical reactivity and biological activity. Its methanesulfonyl group, in particular, enhances its solubility and stability, making it a valuable compound for various applications.
Properties
IUPAC Name |
cyclopropyl-[4-(4-methylsulfonyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O3S2/c1-24(21,22)13-4-2-3-12-14(13)17-16(23-12)19-9-7-18(8-10-19)15(20)11-5-6-11/h2-4,11H,5-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRJPKBNTMSPMMQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC2=C1N=C(S2)N3CCN(CC3)C(=O)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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